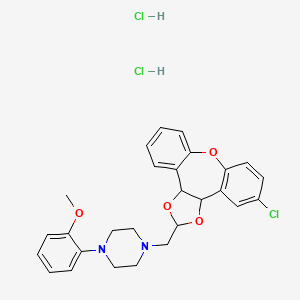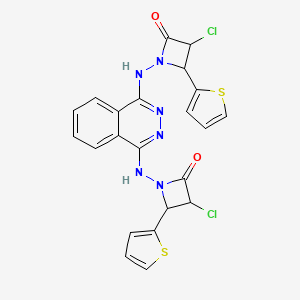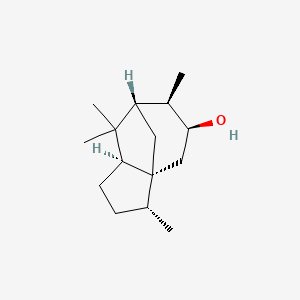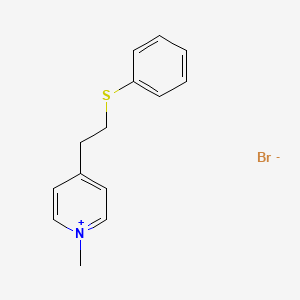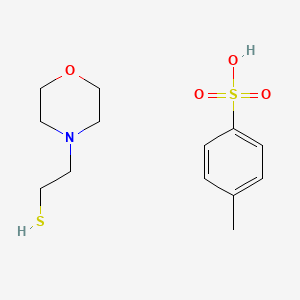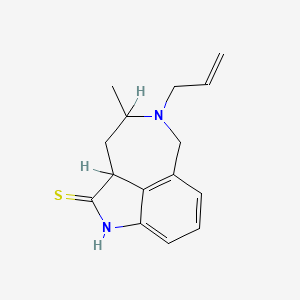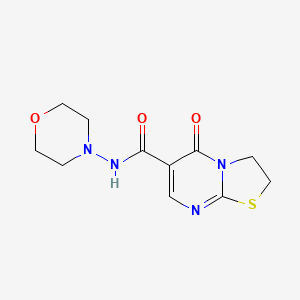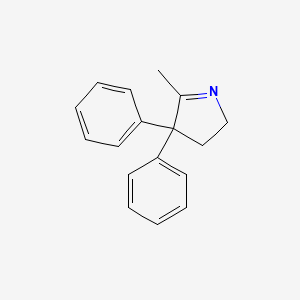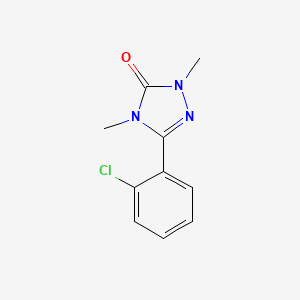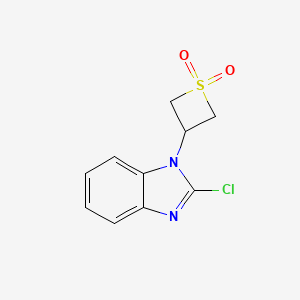
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide is a chemical compound with the molecular formula C10H9ClN2O2S and a molecular weight of 256.713 . This compound is known for its unique structure, which includes a benzimidazole core substituted with a chloro group and a thietanyl moiety, further oxidized to form an S,S-dioxide.
Méthodes De Préparation
The synthesis of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the chloro and thietanyl groups. The final step involves the oxidation of the thietanyl sulfur to form the S,S-dioxide. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for yield and purity.
Analyse Des Réactions Chimiques
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The thietanyl sulfur can be further oxidized under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, while the chloro and thietanyl groups can modulate its activity. The S,S-dioxide moiety may enhance its binding affinity and specificity, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S,S-dioxide can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-chloro-1-(3-thietanyl): Lacks the S,S-dioxide moiety.
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-, S-oxide: Contains only one oxygen atom on the thietanyl sulfur.
This compound: Unique due to its S,S-dioxide moiety, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
159326-43-9 |
|---|---|
Formule moléculaire |
C10H9ClN2O2S |
Poids moléculaire |
256.71 g/mol |
Nom IUPAC |
3-(2-chlorobenzimidazol-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C10H9ClN2O2S/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-16(14,15)6-7/h1-4,7H,5-6H2 |
Clé InChI |
ZYXJYPRAZGLUNP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)N2C3=CC=CC=C3N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


